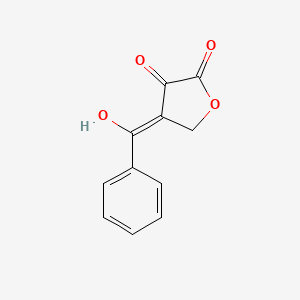

4-benzoyl-3-hydroxy-2(5H)-furanone

Vue d'ensemble

Description

4-benzoyl-3-hydroxy-2(5H)-furanone, also known as γ-decalactone, is a natural organic compound that is commonly used in the food and fragrance industries. It is a lactone that is synthesized from a variety of sources, including fungi, bacteria, and plants. In recent years, there has been growing interest in the scientific research applications of γ-decalactone due to its unique chemical properties and potential therapeutic benefits.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

4-Benzoyl-3-hydroxy-2(5H)-furanone has been a subject of interest in the field of chemical synthesis and structural analysis. Research has explored its reduction using various reducing agents, leading to the formation of novel compounds like 4-(arylmethylene)-2,3(4H,5H)-furandiones and 4-benzyl-3-hydroxy-2(5H)-furanone. These processes and the resultant compounds' structures are crucial for advancing knowledge in organic chemistry and synthesis techniques (Zimmer et al., 1986).

Flavor Compounds in Food

Significant research has been conducted on furanones, including 4-benzoyl-3-hydroxy-2(5H)-furanone, in the context of their role as flavor compounds in food. These compounds are found in various cooked foodstuffs, contributing to distinct flavors in items like soy sauce, beer, and various fruits. The understanding of their formation, especially through the Maillard reaction, and their impact on food flavor is an essential aspect of food chemistry and technology (Slaughter, 1999; 2007).

Antioxidant Properties

The antioxidant properties of derivatives of 4-benzoyl-3-hydroxy-2(5H)-furanone have been explored, with findings indicating that certain derivatives can effectively scavenge superoxide anion and may offer protective effects against reperfusion injury. This research is pivotal for understanding the potential health benefits of these compounds and their derivatives (Point et al., 1998).

Applications in Drug Discovery

In the realm of drug discovery, 4-benzoyl-3-hydroxy-2(5H)-furanone has been utilized as a precursor in the synthesis of various compounds. Research has demonstrated its potential in the development of new classes of antibiotic agents, emphasizing its importance in medicinal chemistry (Lattmann et al., 1999).

Water Analysis

Additionally, 4-benzoyl-3-hydroxy-2(5H)-furanone has been involved in the development of analytical methods, particularly in the detection of mutagens in water. High-resolution mass spectrometry methods have been used to analyze furanones like MX in drinking waters, showcasing the compound's relevance in environmental science and public health (Charles et al., 1992).

Propriétés

IUPAC Name |

(4Z)-4-[hydroxy(phenyl)methylidene]oxolane-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,12H,6H2/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCKUZQXDURNOJ-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=CC=CC=C2)O)C(=O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C(\C2=CC=CC=C2)/O)/C(=O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419883 | |

| Record name | ST047361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione | |

CAS RN |

7478-57-1 | |

| Record name | NSC402941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST047361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)

![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)

![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)

![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)

![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)

![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)